molecular formula CFNO2P+ B14699987 Fluoro(isocyanato)oxophosphanium CAS No. 25757-24-8

Fluoro(isocyanato)oxophosphanium

Cat. No.: B14699987
CAS No.: 25757-24-8
M. Wt: 107.988 g/mol
InChI Key: XXSOKGFVBYOCAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoro(isocyanato)oxophosphanium typically involves the reaction of a phosphorus-containing precursor with fluorinating agents and isocyanates. One common method includes the use of phosphorus trichloride (PCl₃) as a starting material, which reacts with a fluorinating agent such as hydrogen fluoride (HF) to form phosphorus trifluoride (PF₃). The subsequent reaction with an isocyanate source, such as methyl isocyanate (CH₃NCO), under controlled conditions yields this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure precise control over reaction conditions. The use of non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation of nitro-amino compounds, is also explored to minimize environmental and safety concerns associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: Fluoro(isocyanato)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products:

Scientific Research Applications

Fluoro(isocyanato)oxophosphanium has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Fluoro(isocyanato)oxophosphanium involves its interaction with molecular targets through the formation of covalent bonds. The isocyanate group reacts with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This interaction can modulate biological pathways, including enzyme inhibition and protein modification. The fluorine atom enhances the compound’s stability and bioavailability by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Fluoro(isocyanato)oxophosphanium is compared with other fluorinated isocyanates and organophosphorus compounds:

Properties

CAS No.

25757-24-8

Molecular Formula

CFNO2P+

Molecular Weight

107.988 g/mol

IUPAC Name

fluoro-isocyanato-oxophosphanium

InChI

InChI=1S/CFNO2P/c2-6(5)3-1-4/q+1

InChI Key

XXSOKGFVBYOCAS-UHFFFAOYSA-N

Canonical SMILES

C(=N[P+](=O)F)=O

Origin of Product

United States

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